Z-Val-Gly-Arg-PNA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

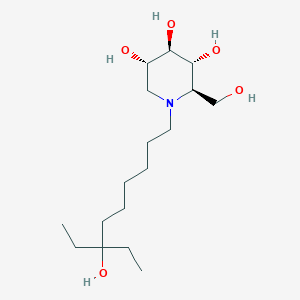

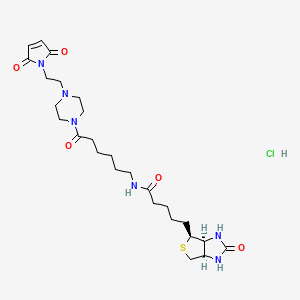

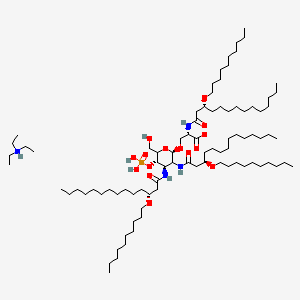

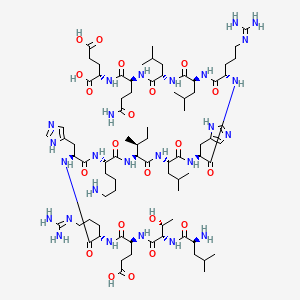

Voies de synthèse et conditions de réaction : La synthèse du Z-Val-Gly-Arg-PNA implique le couplage étape par étape d'acides aminés protégés. Le processus commence généralement par la protection du groupe amino de la valine, suivie du couplage de la glycine et de l'arginine. L'étape finale implique la fixation de la p-nitroaniline au résidu arginine. Les conditions réactionnelles incluent souvent l'utilisation de réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) dans un solvant organique comme le diméthylformamide (DMF) .

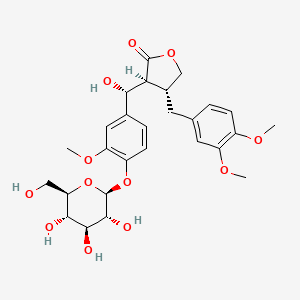

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés pour garantir un rendement et une pureté élevés. Le produit final est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) et lyophilisé pour le stockage .

Analyse Des Réactions Chimiques

Types de réactions : Le Z-Val-Gly-Arg-PNA subit principalement une hydrolyse lorsqu'il est exposé à l'urokinase. Cette réaction entraîne le clivage de la liaison peptidique entre l'arginine et la p-nitroaniline, libérant la p-nitroaniline, qui peut être mesurée spectrophotométriquement .

Réactifs et conditions courantes : La réaction d'hydrolyse est généralement effectuée dans un tampon aqueux à pH physiologique (environ 7,4). L'urokinase est l'enzyme utilisée pour catalyser cette réaction. Les conditions réactionnelles sont douces, ce qui garantit que le substrat peptidique reste stable jusqu'à ce qu'il interagisse avec l'enzyme .

Principaux produits : Le principal produit de la réaction d'hydrolyse est la p-nitroaniline, qui est libérée du substrat peptidique. Cette libération peut être mesurée quantitativement par son absorbance à 405 nm, fournissant une indication directe de l'activité de l'urokinase .

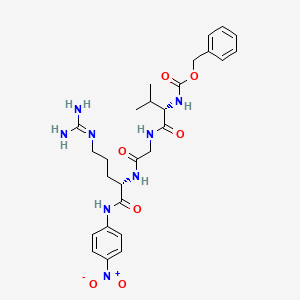

Applications De Recherche Scientifique

Le Z-Val-Gly-Arg-PNA est largement utilisé en recherche scientifique pour la détermination de l'activité de l'urokinase. Cette application est cruciale dans les études liées à la coagulation du sang et à la fibrinolyse. Ce composé est également utilisé dans le développement de tests pour le criblage d'inhibiteurs potentiels de l'urokinase, qui pourraient être des agents thérapeutiques pour des affections telles que la thrombose et le cancer .

En plus de son utilisation dans les tests enzymatiques, le this compound est utilisé dans l'étude de l'activité des protéases dans divers échantillons biologiques. Cela inclut la recherche dans des domaines tels que la biochimie, la biologie moléculaire et la pharmacologie .

Mécanisme d'action

Le mécanisme d'action du this compound implique son hydrolyse par l'urokinase. L'urokinase clive spécifiquement la liaison peptidique entre les résidus arginine et p-nitroaniline. Ce clivage libère la p-nitroaniline, qui peut être détectée spectrophotométriquement. L'activité de l'urokinase peut ainsi être quantifiée en fonction de la quantité de p-nitroaniline libérée .

Mécanisme D'action

The mechanism of action of Z-Val-Gly-Arg-PNA involves its hydrolysis by urokinase. Urokinase specifically cleaves the peptide bond between the arginine and p-nitroaniline residues. This cleavage releases p-nitroaniline, which can be detected spectrophotometrically. The activity of urokinase can thus be quantified based on the amount of p-nitroaniline released .

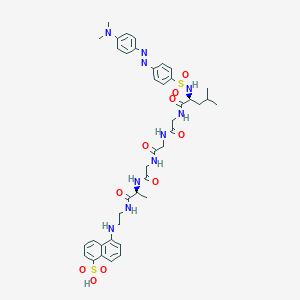

Comparaison Avec Des Composés Similaires

Composés similaires :

- Z-Gly-Gly-Arg-pNA

- Z-Phe-Arg-pNA

- Z-Arg-Arg-pNA

Unicité : Le Z-Val-Gly-Arg-PNA est unique en raison de ses propriétés spécifiques de substrat pour l'urokinase. Alors que d'autres composés similaires peuvent également servir de substrats pour les protéases, le this compound est particulièrement adapté à l'urokinase en raison de sa séquence peptidique optimale et de la nature chromogène de la p-nitroaniline. Cela en fait un outil précieux dans l'étude de l'activité de l'urokinase et des processus biologiques associés .

Propriétés

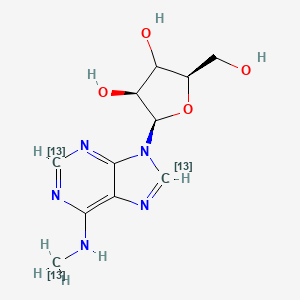

Formule moléculaire |

C27H36N8O7 |

|---|---|

Poids moléculaire |

584.6 g/mol |

Nom IUPAC |

benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C27H36N8O7/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30)/t21-,23-/m0/s1 |

Clé InChI |

PPUGEVRMBYCGHM-GMAHTHKFSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

SMILES canonique |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide](/img/structure/B12383368.png)

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)